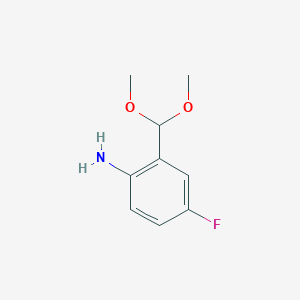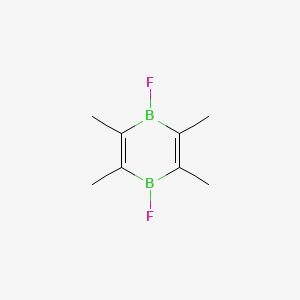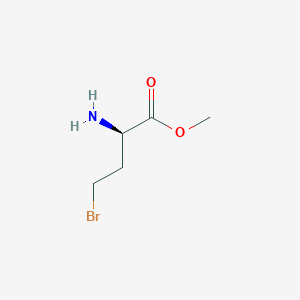
1-(Difluoromethylsulfonyl)-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethylsulfonyl)-4-(trifluoromethoxy)benzene is a chemical compound that features both difluoromethylsulfonyl and trifluoromethoxy functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which can undergo various reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Difluoromethylsulfonyl)-4-(trifluoromethoxy)benzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while substitution reactions can produce a wide range of substituted benzene compounds .
Applications De Recherche Scientifique
1-(Difluoromethylsulfonyl)-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethylsulfonyl)-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can form electron donor-acceptor complexes with various biomolecules, leading to changes in their structure and function. These interactions can result in a range of biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1,3-Dibromo-5-(trifluoromethoxy)benzene
- Trifluoromethyl phenyl sulfone
Uniqueness
1-(Difluoromethylsulfonyl)-4-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethylsulfonyl and trifluoromethoxy groups, which impart distinct chemical properties. These functional groups enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H5F5O3S |
|---|---|
Poids moléculaire |
276.18 g/mol |
Nom IUPAC |
1-(difluoromethylsulfonyl)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5O3S/c9-7(10)17(14,15)6-3-1-5(2-4-6)16-8(11,12)13/h1-4,7H |
Clé InChI |
PCKAYUZTMKPWGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt](/img/structure/B15292337.png)





![(2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid](/img/structure/B15292383.png)
